

Laboratory preparation of 4-Morpholinecarboxaldehyde derivatives

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Compound of Interest

Compound Name: **4-Morpholinecarboxaldehyde**

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An Application Guide for the Laboratory Preparation of **4-Morpholinecarboxaldehyde** and Its Derivatives

Introduction: The Significance of the Morpholine Scaffold

The morpholine heterocycle, an organic compound featuring both amine and ether functional groups, is a privileged scaffold in modern drug discovery.^{[1][2]} Its incorporation into molecular structures can enhance pharmacological properties such as potency, solubility, and metabolic stability.^{[3][4]} **4-Morpholinecarboxaldehyde** (also known as N-formylmorpholine) serves as a key intermediate, enabling the introduction of the morpholine moiety and providing a reactive aldehyde handle for further chemical elaboration.^{[5][6]} Its derivatives are integral to the synthesis of pharmaceuticals ranging from anticancer agents like gefitinib to antibiotics like linezolid.^{[1][3]}

Compound Profile: **4-Morpholinecarboxaldehyde**

| Property | Value |
|-------------------|---|
| IUPAC Name | morpholine-4-carbaldehyde ^[7] |
| Synonyms | N-Formylmorpholine, 4-Formylmorpholine ^{[7][8]} |
| CAS Number | 4394-85-8 ^[5] |
| Molecular Formula | C ₅ H ₉ NO ₂ ^{[5][7]} |
| Molecular Weight | 115.13 g/mol ^{[5][7]} |
| Appearance | Clear, colorless to slightly yellow liquid ^{[5][6]} |
| Boiling Point | 236 - 237 °C ^[5] |
| Melting Point | 20 - 23 °C ^[5] |

Core Synthetic Strategies for N-Formylation of Morpholine

The synthesis of **4-morpholinecarboxaldehyde** primarily involves the formylation of the secondary amine of the morpholine ring. Several methods have been established, each with distinct advantages regarding yield, purity, and environmental impact.

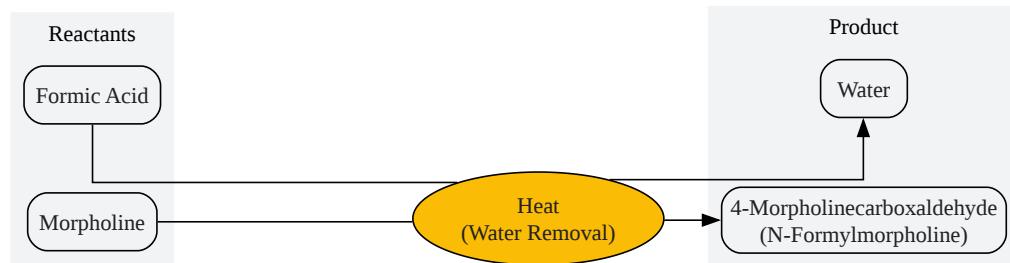
Direct N-Formylation with Formic Acid

This is the most common and industrially relevant method for producing N-formylmorpholine.^[9] The reaction proceeds via a nucleophilic acyl substitution where the nitrogen atom of morpholine attacks the carbonyl carbon of formic acid. The reaction is typically driven to completion by the removal of water, which is formed as a byproduct.

Causality: The direct use of formic acid is favored for its high atom economy and relatively low cost. The primary challenge is managing the reaction equilibrium. To achieve high conversion, water must be removed, often through azeotropic distillation with a suitable solvent (e.g., toluene) or by operating at high temperatures under solvent-free conditions to distill the water off as it forms.^{[10][11]} A patent describes a method using a water-carrying agent at 50-140 °C to achieve high yield and purity.^[11] Under optimized, solvent-free conditions at elevated

temperatures (up to 224 °C), the reaction can produce N-formylmorpholine with a purity exceeding 99.5%.[10]

Fig 1. General scheme for N-formylation of morpholine.



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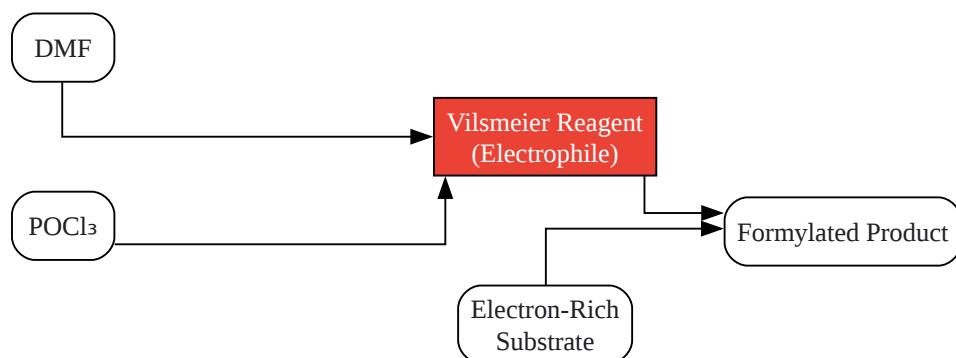
Fig 1. General scheme for N-formylation of morpholine.

Vilsmeier-Haack Type Formylation

The Vilsmeier-Haack reaction is a powerful method for formylating electron-rich aromatic compounds.[12][13] It utilizes a "Vilsmeier reagent," a chloromethyliminium salt, which is generated *in situ* from a substituted formamide (like N,N-dimethylformamide, DMF) and an acid chloride, most commonly phosphorus oxychloride (POCl₃).[14][15]

Mechanism Insight: The reaction begins with the formation of the electrophilic Vilsmeier reagent.[15] While typically applied to arenes, this potent electrophile can, in principle, react with secondary amines like morpholine. The amine's lone pair of electrons would attack the iminium carbon, followed by the loss of a leaving group to yield the formylated product after hydrolysis. This method is generally harsher and less direct than using formic acid for simple amine formylation but is a cornerstone of formylation chemistry.[16]

Fig 2. Vilsmeier-Haack reagent formation and reaction.



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Alternative and Green Formylation Methods

Emerging methods focus on improving the environmental footprint of the synthesis.

- Carbon Dioxide as a C1 Source: A notable green chemistry approach involves the formylation of morpholine using supercritical CO₂ and a bidentate ruthenium catalyst.[9] This solventless reaction proceeds with nearly 100% selectivity, presenting an environmentally benign alternative to traditional methods.[9]
- Paraformaldehyde: Paraformaldehyde can serve as a C1 source for N-formylation, offering advantages due to its low cost, stability, and ease of handling compared to gaseous formaldehyde.[17]

Detailed Laboratory Protocols

The following protocols provide step-by-step guidance for the synthesis and subsequent derivatization of **4-morpholinecarboxaldehyde**.

Protocol 1: Synthesis of 4-Morpholinocarboxaldehyde via Formic Acid

This protocol is adapted from established, high-yield procedures.[\[10\]](#) It employs a solvent-free, high-temperature approach to drive the reaction to completion by distilling off water.

Materials and Reagents

| Reagent | Molar Mass (g/mol) | Amount | Moles | Molar Ratio |
|--------------------|--------------------|-------------------|-------|-------------|
| Morpholine | 87.12 | 91.38 g (92.2 mL) | 1.05 | 1 |
| Formic Acid (~85%) | 46.03 | ~64 g (~52.5 mL) | ~1.18 | ~1.12 |

Experimental Workflow

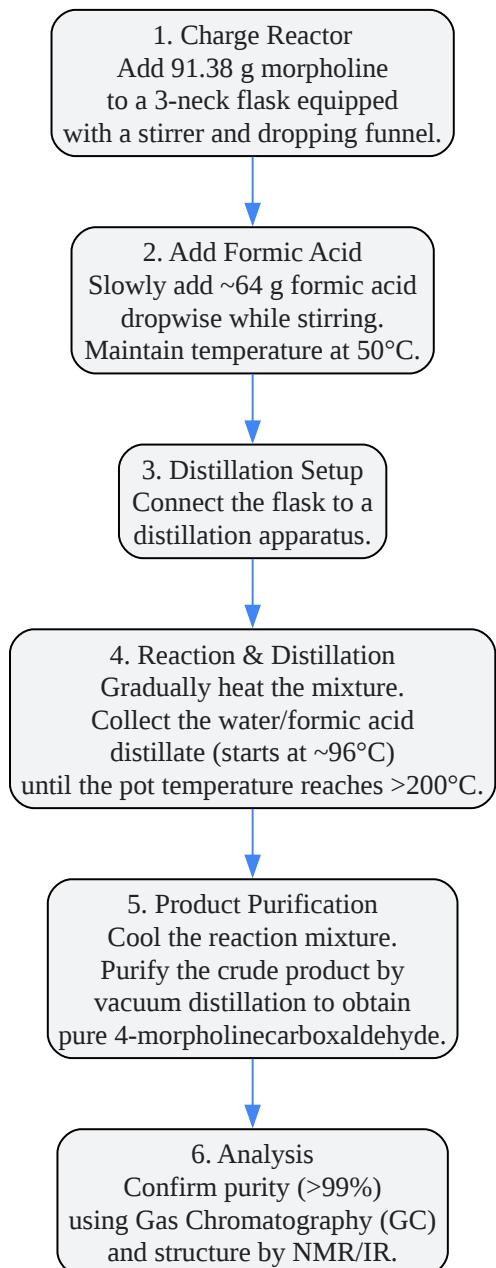


Fig 3. Workflow for 4-morpholinecarboxaldehyde synthesis.

[Click to download full resolution via product page](#)Fig 3. Workflow for **4-morpholinecarboxaldehyde** synthesis.

Step-by-Step Procedure:

- **Setup:** Equip a three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a thermometer. Place the flask in an oil bath for controlled heating.
- **Charging Reagents:** Charge the flask with 91.38 g of morpholine.
- **Addition of Formic Acid:** Begin stirring and slowly add approximately 64 g of formic acid dropwise from the dropping funnel. An exothermic reaction will occur; maintain the temperature around 50°C using a water bath if necessary.[10]
- **Reaction and Distillation:** Once the addition is complete, replace the dropping funnel with a distillation head and condenser. Gradually heat the oil bath. The first drops of distillate (primarily water with some unreacted formic acid) will appear at approximately 96°C.[10]
- **Driving to Completion:** Continue the distillation, slowly increasing the pot temperature. The reaction is considered complete when the temperature of the reaction mixture rises significantly (e.g., to 224 °C) and the distillation of water ceases.[10]
- **Purification:** After cooling the flask, the crude product (the remaining liquid) is purified by vacuum distillation to yield pure **4-morpholinocarboxaldehyde**.
- **Characterization:** The purity of the final product should be assessed by Gas Chromatography (GC).[5][10] The structure should be confirmed using spectroscopic methods such as ¹H NMR, ¹³C NMR, and FTIR.[7][8]

Protocol 2: Synthesis of a 1,2,4-Triazole Derivative

This protocol demonstrates a common use of **4-morpholinocarboxaldehyde** as a starting material to build more complex heterocyclic structures, adapted from a described synthetic pathway.[18] This example involves converting the aldehyde into a hydrazide, which is then cyclized.

Part A: Synthesis of Morpholin-N-ethyl Acetohydrazide

- **Esterification:** React morpholine with ethyl chloroacetate in the presence of a base (e.g., triethylamine) to form morpholin-N-ethyl acetate.

- **Hydrazinolysis:** React the resulting ester with hydrazine hydrate in ethanol. The hydrazide will precipitate and can be collected by filtration.

Part B: Cyclization to a 1,2,4-Triazole-3-thiol

- **Thiosemicarbazide Formation:** React the hydrazide from Part A with ammonium thiocyanate in acidic ethanol to form the corresponding thiosemicarbazide.[18]
- **Cyclization:** Heat the thiosemicarbazide in an aqueous sodium hydroxide solution, followed by acidification. This will induce cyclization to the 5-(morpholin-N-methylene)-1H-1,2,4-triazole-3-thiol.[18] This product now has a reactive thiol group for further derivatization.

Safety and Hazard Management

The synthesis of **4-morpholinecarboxaldehyde** and its derivatives requires strict adherence to safety protocols due to the hazardous nature of the reagents involved.

- **Morpholine:** A flammable and corrosive liquid. It can cause severe skin burns and eye damage. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves and safety goggles.[1]
- **Formic Acid:** Highly corrosive. Causes severe skin burns and eye damage. Its vapors are irritating to the respiratory tract. Always handle in a chemical fume hood.
- **Formaldehyde and Paraformaldehyde:** Formaldehyde is a known human carcinogen and a sensitizer.[19][20] All operations involving formaldehyde or its solid polymer, paraformaldehyde, must be conducted in a certified chemical fume hood to prevent inhalation of vapors.[21] The OSHA permissible exposure limit (PEL) is 0.75 ppm as an 8-hour time-weighted average.[19]
- **Phosphorus Oxychloride (POCl_3):** Used in the Vilsmeier-Haack reaction, POCl_3 is extremely corrosive and reacts violently with water. It must be handled with extreme care under anhydrous conditions in a fume hood.

General Laboratory Practices:

- Always wear a lab coat, safety glasses with side shields or splash goggles, and chemical-resistant gloves.[19]
- Ensure a safety shower and eyewash station are immediately accessible.
- Keep containers of flammable liquids tightly closed and away from ignition sources.[19]

Conclusion

The laboratory preparation of **4-morpholinecarboxaldehyde** is a well-established process, with the direct formylation of morpholine by formic acid being the most direct and scalable method. By carefully controlling reaction conditions, particularly temperature and water removal, high yields of a very pure product can be achieved. This key intermediate provides a gateway to a vast array of complex derivatives with significant potential in medicinal chemistry and materials science. Adherence to rigorous safety protocols is paramount throughout all synthetic steps.

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References

- 1. Morpholine - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. ijprems.com [ijprems.com]
- 4. e3s-conferences.org [e3s-conferences.org]
- 5. chemimpex.com [chemimpex.com]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. N-Formylmorpholine | C5H9NO2 | CID 20417 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. spectrabase.com [spectrabase.com]
- 9. researchgate.net [researchgate.net]

- 10. ajgreenchem.com [ajgreenchem.com]
- 11. CN1345723A - Process for preparing N-formyl morpholine - Google Patents [patents.google.com]
- 12. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 13. jk-sci.com [jk-sci.com]
- 14. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 15. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 16. aml.iaamonline.org [aml.iaamonline.org]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. - Division of Research Safety | Illinois [drs.illinois.edu]
- 20. laballey.com [laballey.com]
- 21. OSHA Formaldehyde Safety - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
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